molecular formula C11H14N2O3 B13614229 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Cat. No.: B13614229
M. Wt: 222.24 g/mol
InChI Key: PBKGGMHDRDYAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-2-nitrophenoxy)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3-methyl-2-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine typically involves the reaction of 3-methyl-2-nitrophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3-(3-Methyl-2-aminophenoxy)pyrrolidine.

    Substitution: Various substituted phenoxy derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-(3-Methyl-2-nitrophenoxy)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The pyrrolidine ring provides structural stability and enhances binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-2-nitrophenoxy)pyrrolidine is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-(3-methyl-2-nitrophenoxy)pyrrolidine

InChI

InChI=1S/C11H14N2O3/c1-8-3-2-4-10(11(8)13(14)15)16-9-5-6-12-7-9/h2-4,9,12H,5-7H2,1H3

InChI Key

PBKGGMHDRDYAEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCNC2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.